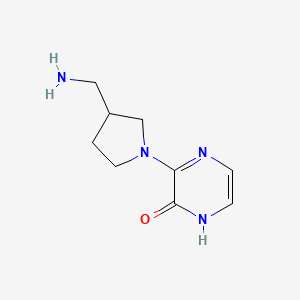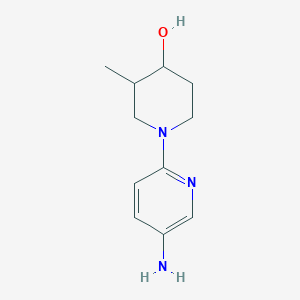
1-(4-(氨甲基)哌啶-1-基)-3-甲基戊烷-1-酮
描述
“1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one” is a compound with the IUPAC name (1-acetyl-4-piperidinyl)methanamine . It has a molecular weight of 156.23 . The compound is in liquid form .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 . This indicates that the compound contains 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 156.23 . The InChI code is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 .科学研究应用
化学和药理学
合成类阿片剂和立体异构体研究
对合成类阿片剂(如奥美芬太尼)的研究突出了药物化合物中立体化学的复杂性。奥美芬太尼是 4-苯甲酰胺哌啶类药物中有效的一员,它证明了立体化学在药理活性中的重要作用。对其立体化学的研究提供了有关配体-受体相互作用的见解,为理解化学结构的变化如何影响生物效应(例如结合亲和力和功效)提供了一个框架。这项研究对于为阿片受体开发更精细的药效团至关重要 (Brine 等人,1997)。
液晶研究
哌啶衍生物已在液晶研究中得到探索。含有哌啶单元的亚甲基连接液晶二聚体由于其结构几何形状而表现出独特的中间相,例如扭曲弯曲向列相。这项工作有助于我们理解材料科学和开发新型液晶技术 (Henderson & Imrie,2011)。
药物合成和制造
像凡德他尼这样的药物的化学合成涉及复杂的路线,其中哌啶衍生物起着关键作用。了解这些合成途径对于优化药物生产、提高产量和确保商业可行性至关重要。此类知识有助于治疗上重要的药物的工业规模生产 (Mi,2015)。
药物代谢和 CYP 抑制
研究人肝微粒体中细胞色素 P450 亚型的化学抑制剂对于预测药物-药物相互作用具有重要意义。哌啶衍生物,如 CYP2B6 的 PPP,是有效和选择性的抑制剂,有助于阐明特定 CYP 亚型在药物代谢中的作用。这项研究对于安全有效地使用药物至关重要 (Khojasteh 等人,2011)。
抗癌药物开发
哌啶类化合物作为潜在抗肿瘤剂的发现和研究强调了该化学类别在药物开发中的重要性。此类化合物表现出显着的细胞毒性,通常超过当代抗癌药物,并突出了肿瘤选择性毒性和多药耐药调节的潜力 (Hossain 等人,2020)。
安全和危害
The compound has been classified as dangerous, with hazard statements including H302, H315, H318, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
未来方向
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that “1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one” and similar compounds may have potential applications in the pharmaceutical industry.
作用机制
Target of Action
The primary target of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, DNA repair, and cell death to prevent damaged cells from dividing .
Biochemical Pathways
Inhibition of Serine/threonine-protein kinase Chk1 could disrupt these pathways, potentially leading to cell cycle arrest, impaired DNA repair, and cell death .
Result of Action
The molecular and cellular effects of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one’s action would likely include alterations in cell cycle progression and DNA repair mechanisms due to the inhibition of Serine/threonine-protein kinase Chk1 . This could lead to cell cycle arrest, impaired DNA repair, and ultimately, cell death.
生化分析
Biochemical Properties
1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes, potentially inhibiting or activating them, which can alter metabolic pathways and biochemical processes within cells . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes, leading to changes in their conformation and activity.
Cellular Effects
The effects of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate signaling pathways by binding to receptors or interacting with intracellular signaling molecules, leading to changes in downstream effects such as gene transcription and protein synthesis. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites.
Molecular Mechanism
At the molecular level, 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound may undergo degradation, leading to changes in its activity and effectiveness. Long-term studies have shown that it can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions and the specific cell types used.
Dosage Effects in Animal Models
In animal models, the effects of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one can vary with different dosages . At lower doses, it may have beneficial effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels.
Metabolic Pathways
1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. This can lead to changes in the production and utilization of metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one within cells and tissues are critical for its activity and function . This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. Its localization and accumulation within specific tissues or cells can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one is essential for its activity and function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-3-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-10(2)8-12(15)14-6-4-11(9-13)5-7-14/h10-11H,3-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCLDMUNLJGEIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


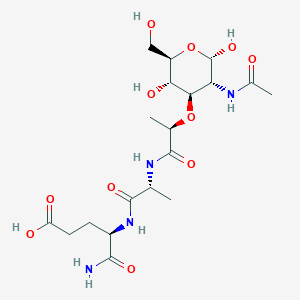
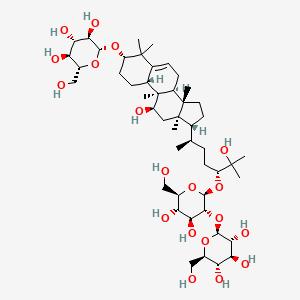

![2-[4-(Trifluoromethyl)phenyl]-5-(bromomethyl)oxazole](/img/structure/B1475304.png)
![2-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1475305.png)

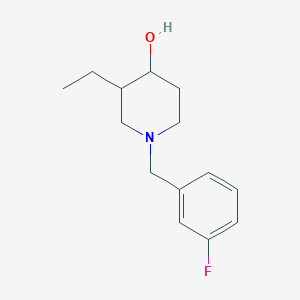
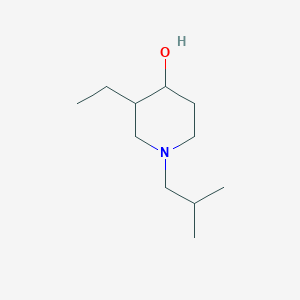
![Diethyl [(2,6-dimethylphenyl)methyl]phosphonate](/img/structure/B1475311.png)


